Lipophilicity Differentiation: 2-(Thiophen-3-yl)propan-2-ol vs. 3-(Thiophen-3-yl)propan-1-ol
The lipophilicity of 2-(Thiophen-3-yl)propan-2-ol, a key determinant of membrane permeability and bioavailability, is significantly lower than that of its constitutional isomer, 3-(Thiophen-3-yl)propan-1-ol (CAS 20905-98-0). This difference stems from the position and nature of the alcohol group. The target compound is a tertiary alcohol with the -OH group directly attached to the carbon linking the thiophene ring, whereas the comparator is a primary alcohol with a -CH2-CH2-CH2-OH side chain [1]. [2]
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-(Thiophen-3-yl)propan-1-ol (CAS 20905-98-0): XLogP3 = 2.0 |
| Quantified Difference | Δ = -0.7 log units (Target is ~5x less lipophilic) |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
This 5-fold difference in predicted lipophilicity is a critical selection factor when designing molecules requiring a specific logP window for optimal ADME properties, making direct substitution of one isomer for another potentially detrimental to a project.
- [1] PubChem. (2025). 2-(Thiophen-3-yl)propan-2-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_Thiophen-3-yl_propan-2-ol View Source
- [2] PubChem. (2025). 3-(3-Thienyl)-1-propanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Thienyl_-1-propanol View Source
